molecular formula C8H7NO2 B081680 4-Hydroxyindolin-2-one CAS No. 13402-55-6

4-Hydroxyindolin-2-one

Cat. No. B081680
CAS RN: 13402-55-6
M. Wt: 149.15 g/mol
InChI Key: FTJQLPXJRKHATE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxyindolin-2-one and its derivatives have attracted significant attention in organic chemistry due to their biological properties and potential applications. These compounds are key intermediates in the synthesis of various pharmacologically active molecules (Ishida, Kikuchi, & Yamada, 2013).

Synthesis Analysis

The synthesis of 4-hydroxyindolin-2-one derivatives can involve different methodologies including photochemical reactions, catalytic hydrogenation, and intramolecular cyclization. For example, 1-alkoxycarbonyl-4-hydroxyindoles, precursors to 4-hydroxyindolin-2-one, can be prepared from isoquinoline derivatives under irradiation followed by acid treatment (Kaneko, Okuda, Karasawa, & Somei, 1980).

Scientific Research Applications

  • Synthesis of Indoles : 4-Hydroxyindolin-2-one is used in the synthesis of 4-hydroxy- and 4-aminoindoles, which are obtained by dehydrogenation of indolines. These compounds have significance in chemical research and pharmaceutical applications (Tanaka et al., 1989).

  • Use in COVID-19 Treatment : The 4-aminoquinolines, including hydroxychloroquine, have been explored for their potential use in treating COVID-19. However, this application has been controversial and subject to significant debate (Gupta & Malviya, 2020).

  • Biological Benefits of Derivatives : Derivatives of 4-Hydroxyquinolin-2(1H)-one, such as 4-hydroxyquinolin-2(1H)-one derivatives, have attracted attention due to their biological benefits. These compounds are prepared using silver-catalyzed reactions and have potential therapeutic applications (Ishida et al., 2013).

  • Role in Plant Biochemistry : In plants, such as Zea mays, 4-Hydroxyindolin-2-one is involved in the biosynthesis of 2-hydroxy-1,4-benzoxazin-3-one (HBOA), an important compound in plant defense mechanisms (Spiteller et al., 2001).

  • Antitumor Activity : Some compounds related to 4-Hydroxyindolin-2-one, such as 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one monosodium phosphate (CHM-1-P-Na), show significant antitumor activity and potential for development as anticancer drugs (Chou et al., 2010).

  • Pharmaceutical Properties of Derivatives : Research on derivatives of 1,2,4-triazoles, which include compounds related to 4-Hydroxyindolin-2-one, highlights their wide range of biological effects, including antifungal, antidepressant, anticancer, cardio- and hepatoprotective properties (Kaplaushenko et al., 2016).

  • Potential in Anti-Allergic Therapy : The derivative 4-Hydroxy-2-(4-Hydroxyphenethyl) Isoindoline-1,3-Dione has been studied for its potential in treating allergic asthma, showing significant anti-inflammatory and anti-allergic effects in experimental models (Huang et al., 2018).

Safety And Hazards

The safety information for 4-Hydroxyindolin-2-one includes the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

The future directions for research on 4-Hydroxyindolin-2-one could involve further investigation into its metabolism and distribution, similar to the study conducted on indole, indolin-2-one, isatin, and 3-hydroxyindolin-2-one . This could potentially highlight 4-Hydroxyindolin-2-one as a brain-affecting indole metabolite .

properties

IUPAC Name

4-hydroxy-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-7-3-1-2-6-5(7)4-8(11)9-6/h1-3,10H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJQLPXJRKHATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343613
Record name 4-Hydroxyindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyindolin-2-one

CAS RN

13402-55-6
Record name 1,3-Dihydro-4-hydroxy-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13402-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-methoxy-2-oxindole (3.5 g, 21.4 mmol) and 3.0 g of aluminum chloride was heated at 235° C. for 10 minutes with stirring. On cooling the sludge was triturated with H2O. The solids were filtered washed with H2O and dried to give 3.0 g of product as an orange solid. Purified by flash chromatography (hexane-ethyl acetate 3:1) to give 1.1 g of pure title compound.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxyindolin-2-one
Reactant of Route 2
Reactant of Route 2
4-Hydroxyindolin-2-one
Reactant of Route 3
Reactant of Route 3
4-Hydroxyindolin-2-one
Reactant of Route 4
4-Hydroxyindolin-2-one
Reactant of Route 5
4-Hydroxyindolin-2-one
Reactant of Route 6
4-Hydroxyindolin-2-one

Citations

For This Compound
1
Citations
G Jung, JY Lee, CH Park, E Yoon… - Bulletin of the Korean …, 2023 - Wiley Online Library
… N-Methylation of 14 followed by debenzylation via catalytic hydrogenation provided the corresponding 4-hydroxyindolin-2-one 5 in excellent yield. Subsequently, the one-pot aldol …
Number of citations: 0 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.